molecular formula C16H19N3O3 B12775794 4,5,6,7-Tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2-oxo-6-trans-2-butenoic acid methyl ester CAS No. 131514-88-0

4,5,6,7-Tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2-oxo-6-trans-2-butenoic acid methyl ester

Cat. No.: B12775794
CAS No.: 131514-88-0
M. Wt: 301.34 g/mol
InChI Key: SVPZKNVAYVFVIE-QPJJXVBHSA-N
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Description

4,5,6,7-Tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2-oxo-6-trans-2-butenoic acid methyl ester is a complex organic compound known for its significant biological activity. This compound has been studied extensively for its potential therapeutic applications, particularly in the field of antiviral research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2-oxo-6-trans-2-butenoic acid methyl ester involves multiple steps. The initial step typically includes the formation of the imidazo ring, followed by the introduction of the benzodiazepine moiety. The final steps involve the addition of the butenoic acid methyl ester group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This typically includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2-oxo-6-trans-2-butenoic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols .

Scientific Research Applications

4,5,6,7-Tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2-oxo-6-trans-2-butenoic acid methyl ester has been extensively studied for its antiviral properties, particularly against HIV-1. It has shown potent activity in inhibiting the replication of the virus by targeting its reverse transcriptase enzyme .

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2-oxo-6-trans-2-butenoic acid methyl ester involves its interaction with specific molecular targets. In the case of HIV-1, it inhibits the reverse transcriptase enzyme, preventing the virus from replicating its genetic material . This compound may also interact with other enzymes and receptors, modulating various biological pathways .

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2-oxo-6-trans-2-butenoic acid: Lacks the methyl ester group.

    4,5,6,7-Tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2-oxo-6-trans-2-butenoic acid ethyl ester: Contains an ethyl ester group instead of a methyl ester.

Uniqueness

The presence of the methyl ester group in 4,5,6,7-Tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2-oxo-6-trans-2-butenoic acid methyl ester contributes to its unique chemical properties and biological activity. This modification can influence the compound’s solubility, stability, and interaction with biological targets .

Properties

CAS No.

131514-88-0

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

methyl (E)-4-(11-methyl-2-oxo-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-10-yl)but-2-enoate

InChI

InChI=1S/C16H19N3O3/c1-11-9-19-15-12(5-3-6-13(15)17-16(19)21)10-18(11)8-4-7-14(20)22-2/h3-7,11H,8-10H2,1-2H3,(H,17,21)/b7-4+

InChI Key

SVPZKNVAYVFVIE-QPJJXVBHSA-N

Isomeric SMILES

CC1CN2C3=C(CN1C/C=C/C(=O)OC)C=CC=C3NC2=O

Canonical SMILES

CC1CN2C3=C(CN1CC=CC(=O)OC)C=CC=C3NC2=O

Origin of Product

United States

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